molecular formula C19H13FO2S B11155100 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione

Cat. No.: B11155100
M. Wt: 324.4 g/mol
InChI Key: TXAQJTVRHZCSRY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione is a heterocyclic compound featuring a fused furochromene core substituted with a 4-fluorophenyl group, methyl groups at positions 4 and 9, and a thione (C=S) functional group at position 6. The thione group distinguishes it from more common ketone-containing analogs, offering unique hydrogen-bonding capabilities and redox properties.

Properties

Molecular Formula

C19H13FO2S

Molecular Weight

324.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4,9-dimethylfuro[2,3-f]chromene-7-thione

InChI

InChI=1S/C19H13FO2S/c1-10-7-15-18(11(2)8-16(23)22-15)19-17(10)14(9-21-19)12-3-5-13(20)6-4-12/h3-9H,1-2H3

InChI Key

TXAQJTVRHZCSRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=S)O2)C)C3=C1C(=CO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used to synthesize the compound . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione moiety to a thiol group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione involves its interaction with specific molecular targets and pathways. The fluorophenyl group and thione moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

Core Structure and Functional Group Variations

a. Thione vs. Ketone Analogs
The substitution of the thione group (C=S) at position 7 contrasts with the ketone (C=O) in analogs like 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one (CAS 858749-15-2). Key differences include:

  • Stability : Thiones are generally less stable under oxidative conditions but may exhibit enhanced metal-binding properties relevant to catalysis or medicinal chemistry .

b. Substituent Effects

  • Acetic Acid Derivative : The compound 2-[3-(4-fluorophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid (CAS 853892-54-3) introduces a carboxylic acid group, increasing aqueous solubility but reducing lipophilicity compared to the methyl-substituted target compound. This modification is significant for drug delivery applications .

Fluorophenyl Group Orientation and Planarity

Studies on chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) reveal dihedral angles between fluorophenyl and central aromatic rings ranging from 7.14° to 56.26° . In the target compound, the fluorophenyl group’s orientation relative to the furochromene core likely influences π-π stacking and crystallinity. Planar conformations may enhance intermolecular interactions, whereas perpendicular orientations could disrupt packing efficiency.

Crystallographic and Structural Insights

Isostructural compounds with triclinic symmetry (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit two independent molecules in the asymmetric unit, suggesting similar packing motifs for fluorophenyl-containing systems . The use of SHELX software for crystallographic refinement highlights the robustness of these methods in resolving complex heterocyclic structures .

Data Table: Key Properties of Structural Analogs

Compound Name Core Structure Functional Group at Position 7 Molecular Formula Molecular Weight Notable Properties
Target Compound Furochromene Thione (C=S) C₁₉H₁₄FOS 324.38 g/mol Enhanced metal-binding, moderate solubility
3-(4-Fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one Furochromene Ketone (C=O) C₁₉H₁₄FO₂ 308.31 g/mol Higher lipophilicity, common in drug scaffolds
2-[3-(4-Fluorophenyl)-... acetic acid Furochromene Ketone + Acetic acid C₂₁H₁₅FO₅ 366.34 g/mol Improved aqueous solubility, drug delivery applications
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one Chalcone Ketone C₁₅H₁₁FO 232.25 g/mol Planar dihedral angles (7.14°–56.26°)

Biological Activity

The compound 3-(4-fluorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromene-7-thione is a member of the furochromene family, known for its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antioxidant properties, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC19H15FOS
Molecular Weight314.39 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The presence of the fluorophenyl group enhances the electronic properties of the compound, potentially influencing its biological interactions.

Enzyme Inhibition

One of the significant biological activities of this compound is its potential as an enzyme inhibitor. Research indicates that furochromene derivatives can act as inhibitors of cholinesterases (AChE and BChE), which are crucial in neurotransmission.

  • Inhibition Studies : In vitro studies have shown that compounds similar to this compound exhibit moderate inhibitory activity against AChE and BChE. For example:
    • Compound 2b showed an IC50 value of 9.2 μM against BChE.
    • Compounds 3b and 3e exhibited dual inhibitory effects with IC50 values of 10.4 μM for AChE and 7.7 μM for BChE .

Antioxidant Activity

Antioxidant properties are essential in combating oxidative stress-related diseases. The furochromene derivatives have been evaluated for their ability to scavenge free radicals.

  • DPPH Assay Results : The DPPH radical scavenging assay indicated that several derivatives demonstrated significant antioxidant activity:
    • Compound 3b showed a scavenging effect comparable to standard antioxidants .

Cytotoxic Effects

Cytotoxicity studies are crucial for assessing the therapeutic potential of compounds.

  • Case Study on MCF-7 Cells : In a study evaluating cytotoxicity against breast cancer MCF-7 cells:
    • Compounds derived from furochromenes were tested for their ability to induce cell death.
    • Compound 2b , with a notable inhibition profile against cholinesterases, also exhibited cytotoxic effects with an IC50 value of approximately 15 μM .

Research Findings

Recent studies have highlighted the structure-activity relationships (SAR) of furochromene derivatives:

  • Fluorine Substitution : The presence of fluorine in the para position significantly enhances enzyme binding affinity due to electronic effects .
  • Hydrogen Bonding Interactions : Molecular docking studies revealed that halogen atoms could form hydrogen bonds with active site residues in target enzymes .
  • Diverse Biological Targets : Beyond cholinesterases, these compounds may interact with various biological targets, including cyclooxygenase enzymes and lipoxygenases, indicating multi-target potential .

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